Hexylboronic Acid

描述

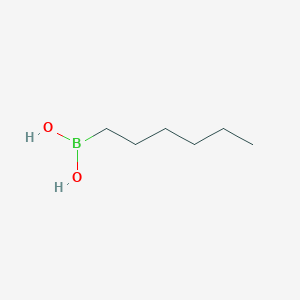

Hexylboronic acid is an organoboron compound with the molecular formula C6H15BO2. It is a boronic acid derivative where a hexyl group is attached to the boron atom. This compound is known for its utility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

准备方法

Hexylboronic acid can be synthesized through several methods, with hydroboration being the most common route. In this process, a boron-hydrogen bond is added across an alkene or alkyne to yield the corresponding alkyl or alkenylborane. This reaction is typically rapid and proceeds with high selectivity . Industrial production methods often involve the use of borate esters, which are derived from boric acid through dehydration with alcohols .

化学反应分析

Hexylboronic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert it into boranes.

Substitution: It participates in substitution reactions, particularly in the Suzuki-Miyaura coupling, where it reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds. Common reagents used in these reactions include palladium catalysts, bases like potassium acetate, and solvents such as tetrahydrofuran.

科学研究应用

Medicinal Chemistry

Hexylboronic acid plays a significant role in the development of pharmaceuticals through its involvement in cross-coupling reactions.

1.1 Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : this compound is utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are crucial for synthesizing complex organic molecules. This method allows for the introduction of hexyl groups into various substrates, enhancing their biological activity and specificity.

- Stereochemical Control : Recent studies have demonstrated that this compound can be employed in stereocontrolled Csp cross-coupling reactions, facilitating the synthesis of enantiomerically enriched compounds. The axial shielding effect observed during these reactions enables high levels of stereoretention, which is essential for developing chiral drugs .

| Reaction Type | Role of this compound | Outcome |

|---|---|---|

| Suzuki-Miyaura | Coupling partner | Formation of C-C bonds |

| Stereocontrolled | Enhances stereochemical outcomes | High enantioselectivity |

Materials Science

This compound is also applied in materials science, particularly in polymer chemistry and the development of advanced materials.

2.1 Polymer Chemistry

- Polymer Synthesis : It serves as a building block for synthesizing boron-containing polymers. These polymers exhibit unique properties such as enhanced thermal stability and mechanical strength.

- Hydrogel Formation : this compound can be used to create hydrogels through its reaction with diols, resulting in materials that are useful for drug delivery systems and tissue engineering applications .

| Application | Description | Benefits |

|---|---|---|

| Polymer Synthesis | Used as a monomer in boron-containing polymers | Enhanced thermal stability and strength |

| Hydrogel Formation | Reacts with diols to form hydrogels | Useful for drug delivery and tissue engineering |

Catalysis

This compound is a key reagent in various catalytic processes.

3.1 Catalytic Reactions

- Ligand Development : It can be used to develop new ligands for palladium-catalyzed reactions, improving the efficiency and selectivity of these processes.

- Catalyst Stabilization : The presence of hexyl groups can stabilize metal catalysts, enhancing their performance in cross-coupling reactions .

| Catalytic Application | Role of this compound | Impact |

|---|---|---|

| Ligand Development | Forms ligands for palladium catalysts | Increases efficiency and selectivity |

| Catalyst Stabilization | Stabilizes metal catalysts | Enhances performance in reactions |

Case Study 1: Stereocontrolled Synthesis

In a study published by researchers at the University of Illinois, this compound was employed in stereocontrolled cross-coupling reactions that yielded high enantioselectivity (up to 98%). This was achieved through careful tuning of reaction conditions and ligand design .

Case Study 2: Polymer Applications

Research demonstrated that incorporating this compound into polymer matrices significantly improved their mechanical properties and thermal stability. The synthesized polymers showed potential for applications in high-performance materials .

作用机制

The mechanism of action of hexylboronic acid in chemical reactions involves the formation of a boron-carbon bond through the transmetalation process in the Suzuki-Miyaura coupling. This process involves the transfer of an organic group from boron to palladium, followed by reductive elimination to form the final product . The molecular targets and pathways involved in its biological applications include interactions with diol-containing biomolecules, which can be utilized for sensing and detection purposes .

相似化合物的比较

Hexylboronic acid can be compared with other boronic acids such as methylboronic acid, ethylboronic acid, and phenylboronic acid. While all these compounds share the boronic acid functional group, this compound is unique due to its longer alkyl chain, which imparts different physical and chemical properties. For instance, this compound has higher hydrophobicity compared to its shorter-chain counterparts, making it more suitable for applications in hydrophobic environments .

Similar Compounds

- Methylboronic acid

- Ethylboronic acid

- Phenylboronic acid

- Cyclopentylboronic acid

This compound stands out due to its specific reactivity and applications, making it a valuable compound in various fields of research and industry.

生物活性

Hexylboronic acid (C₆H₁₅BO₂) is an organoboron compound that has garnered attention in medicinal chemistry due to its unique biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various therapeutic areas, supported by data tables and case studies.

This compound is characterized by its boronic acid functional group, which allows it to interact with various biological targets. Its structure includes a hexyl chain that enhances lipophilicity, potentially improving cell membrane permeability.

1. Anticancer Activity

Research has indicated that this compound derivatives exhibit significant anticancer properties, particularly through their role as proteasome inhibitors. For instance, studies have shown that certain boronic acids can inhibit the proteasome, leading to cell cycle arrest and apoptosis in cancer cells.

- Mechanism of Action : this compound binds to the active site of the proteasome, inhibiting its function and leading to the accumulation of pro-apoptotic factors within the cell. This mechanism has been demonstrated in various cancer cell lines, including multiple myeloma and breast cancer cells.

| Compound | IC₅₀ (nM) | Cancer Type |

|---|---|---|

| This compound Derivative 1 | 8.21 | U266 (Multiple Myeloma) |

| This compound Derivative 2 | 6.74 | MCF-7 (Breast Cancer) |

2. Antibacterial Activity

This compound has also been investigated for its antibacterial properties, particularly against resistant strains of bacteria. The compound's ability to inhibit β-lactamases makes it a candidate for combination therapies with β-lactam antibiotics.

- Mechanism of Action : The boronic acid moiety interacts covalently with serine residues in β-lactamases, effectively inhibiting their enzymatic activity.

| Compound | Inhibitory Constant (Ki) | Bacterial Strain |

|---|---|---|

| This compound Derivative 1 | 0.004 µM | E. coli (Resistant Strain) |

| This compound Derivative 2 | 0.008 µM | Klebsiella pneumoniae |

3. Antiviral Activity

Recent studies have explored the antiviral potential of this compound derivatives against viruses like HIV. These compounds have shown promise in inhibiting viral replication through their interaction with viral proteins.

- Mechanism of Action : The binding affinity of this compound derivatives to viral proteins disrupts the viral life cycle, thereby reducing viral load.

| Compound | IC₅₀ (µM) | Virus Type |

|---|---|---|

| This compound Derivative 3 | 5 | HIV-1 |

Case Study 1: Anticancer Efficacy

A study conducted on a novel this compound derivative revealed its efficacy in inhibiting tumor growth in a xenograft model of breast cancer. The derivative demonstrated a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent.

Case Study 2: Combating Antibiotic Resistance

In another study, this compound was combined with penicillin to enhance its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The combination therapy showed a marked increase in bacterial clearance in infected mice compared to treatment with penicillin alone.

Pharmacokinetics and Safety

Pharmacokinetic studies indicate that this compound exhibits favorable absorption and distribution characteristics. However, optimization is required to enhance its bioavailability at therapeutic targets. Safety assessments have shown that while this compound is generally well-tolerated, further studies are needed to fully understand its long-term effects and potential toxicity.

属性

IUPAC Name |

hexylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15BO2/c1-2-3-4-5-6-7(8)9/h8-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSYDLCMCLCOCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30325793 | |

| Record name | Hexylboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16343-08-1 | |

| Record name | B-Hexylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16343-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexaneboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016343081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexaneboronic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexylboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-HEXANEBORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR36B824BN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Hexylboronic acid participate in the palladium-catalyzed reaction with enol triflates derived from γ-Alkylidene-α-hydroxybutenolides?

A1: this compound acts as a reagent in the palladium(0)-catalyzed reaction with enol triflates, ultimately leading to the formation of α-unsubstituted γ-alkylidenebutenolides. The proposed mechanism involves a sequence of "oxidative addition/transmetalation/β-hydride elimination/reductive elimination" steps. [, ] Essentially, the this compound participates in the transmetalation step, transferring the hexyl group to the palladium center, which eventually gets eliminated in the subsequent steps leading to the desired product.

Q2: What is the significance of using this compound in this specific reaction, and are there alternative reagents?

A2: While the provided abstracts [, ] don't explicitly explore alternative reagents, the use of this compound is crucial for the specific reductive transformation observed. The selection of this compound over other alkylboronic acids or alternative reagents likely influences the reaction yield and selectivity. Further research would be needed to investigate the impact of different alkyl groups on the boronic acid and compare their reactivity and suitability for this defunctionalization reaction.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。